Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoate ester group, dichlorophenyl group, and dimethoxybenzoate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with methyl 4,5-dimethoxy-2-nitrobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms in the dichlorophenyl group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic medium at elevated temperatures.
Reduction: Performed in anhydrous conditions to prevent hydrolysis.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or alkylated products, depending on the type of reaction and reagents used.
Scientific Research Applications
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate include:
- Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate
- Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(3,4-dichlorophenyl)carbamoylamino]-4,5-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5/c1-24-14-7-10(16(22)26-3)13(8-15(14)25-2)21-17(23)20-9-4-5-11(18)12(19)6-9/h4-8H,1-3H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXCMWPUWHNQSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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